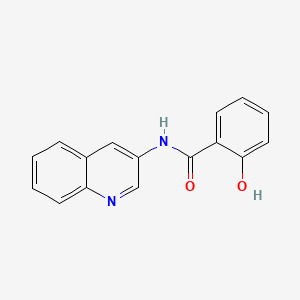

Benzamide, 2-hydroxy-N-3-quinolinyl-

Description

Contextualization within Benzamide (B126) and Quinoline (B57606) Chemical Space

The significance of Benzamide, 2-hydroxy-N-3-quinolinyl- is best understood by examining its parent structures. Both benzamides and quinolines are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. nih.govtandfonline.com

The benzamide moiety is the simplest amide derivative of benzoic acid. wikipedia.org It consists of a benzene (B151609) ring attached to a carboxamide group (-C(=O)NH2). wikipedia.org This functional group is a key feature in a wide array of pharmaceuticals due to its chemical stability and ability to form hydrogen bonds. nih.gov Benzamide itself is a white solid, slightly soluble in water, and is found in nature as an alkaloid in the herb Berberis pruinosa. wikipedia.org The benzamide scaffold is a cornerstone in the development of drugs with diverse applications, including anti-inflammatory, analgesic, and antipsychotic agents. valpo.edu

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine (B92270) ring, is another powerhouse in drug discovery. nih.govorientjchem.org Its structure provides a rigid and planar framework that can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. frontiersin.org Quinoline derivatives have a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. benthamdirect.comresearchgate.net The versatility of the quinoline ring has led to its incorporation into numerous approved drugs. nih.gov

The fusion of these two scaffolds in Benzamide, 2-hydroxy-N-3-quinolinyl- results in a molecule with a unique three-dimensional structure and electronic properties, suggesting potential for novel interactions with biological systems.

Historical Perspectives and Early Investigations of Related Scaffolds

The scientific journey of the components of Benzamide, 2-hydroxy-N-3-quinolinyl- dates back to the 19th century.

The quinoline ring system was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov Its chemical structure as a fusion of benzene and pyridine was later elucidated by Dewar in 1871. mdpi.com The medicinal importance of the quinoline scaffold was cemented with the discovery of quinine, an alkaloid from the bark of the Cinchona tree, which became the first effective treatment for malaria. nih.gov This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of a plethora of antimalarial drugs like chloroquine, discovered in 1934 by Hans Andersag at the Bayer laboratories. mdpi.com The development of fluoroquinolones in the latter half of the 20th century further solidified the importance of this scaffold in creating potent antibacterial agents. nih.gov

The history of benzamide is intrinsically linked to the development of organic chemistry. As the simplest amide of benzoic acid, its synthesis and reactivity have been fundamental in understanding amide chemistry. slideshare.net Early investigations focused on its synthesis from reagents like benzoyl chloride and ammonia (B1221849). slideshare.net The therapeutic potential of substituted benzamides became apparent in the 20th century with the development of drugs like sulpiride, an antipsychotic and antidepressant. valpo.edu This highlighted the ability of the benzamide core to serve as a platform for creating compounds with significant effects on the central nervous system. valpo.edu

The convergence of these two historically significant and pharmacologically privileged scaffolds in the structure of Benzamide, 2-hydroxy-N-3-quinolinyl- represents a continuation of a long tradition of chemical synthesis and medicinal chemistry research aimed at developing novel and effective molecular entities.

Structure

3D Structure

Properties

CAS No. |

123199-78-0 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-hydroxy-N-quinolin-3-ylbenzamide |

InChI |

InChI=1S/C16H12N2O2/c19-15-8-4-2-6-13(15)16(20)18-12-9-11-5-1-3-7-14(11)17-10-12/h1-10,19H,(H,18,20) |

InChI Key |

IYHTXROWHYOHGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification Strategies for Benzamide, 2 Hydroxy N 3 Quinolinyl and Its Analogues

Classical and Green Chemistry Approaches in Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. Both classical and modern green chemistry approaches are employed for the synthesis of benzamides.

Classical Methods: Classical approaches for benzamide synthesis often involve the reaction of a carboxylic acid derivative with an amine. researchgate.net These methods, while effective, can require harsh conditions and generate significant waste. Common classical methods include:

From Acyl Chlorides (Schotten-Baumann reaction): The reaction of benzoyl chloride with an amine is a widely used method. slideshare.netchemicalbook.com For instance, benzoyl chloride can be vigorously shaken with a mixture of concentrated ammonia (B1221849) and water to produce benzamide. chemicalbook.com

From Benzoic Acid: Benzamide can be prepared by fusing benzoic acid or ammonium (B1175870) benzoate (B1203000) with compounds like ammonium carbonate or urea, though these methods often require high temperatures and pressure. google.com Another approach involves the reaction of benzoic acid with inorganic acid chlorides to form benzoyl chloride in situ, which then reacts with ammonia or ammonium carbonate. google.com

From Benzonitrile (B105546): The hydrolysis of benzonitrile using acids or bases can yield benzamide. google.comprepchem.com For example, heating benzonitrile with 90% sulfuric acid followed by pouring the mixture onto ice yields crude benzamide. prepchem.com

Green Chemistry Approaches: In recent years, there has been a significant shift towards developing more environmentally benign or "green" methods for benzamide synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and utilize milder reaction conditions. chemmethod.com

Key green strategies include:

Solvent-Free Synthesis: One eco-friendly pathway involves the N-benzoylation of amines using vinyl benzoate under solvent- and activation-free conditions at room temperature. tandfonline.comtandfonline.com This method allows for the easy isolation of the resulting benzamide through crystallization. tandfonline.comtandfonline.com

Catalyst-Free Methods: Some green syntheses can proceed without the need for a catalyst, simplifying the process and reducing costs. chemmethod.com

Use of Greener Solvents: When solvents are necessary, the use of more environmentally friendly options like water or ethanol (B145695) is preferred. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of benzimidazole (B57391) derivatives, a related class of compounds, by avoiding hazardous solvents. chemmethod.com

Deep Eutectic Solvents (DES): Deep eutectic solvents can act as both the reaction medium and reagent, offering advantages in yield and work-up procedures for the synthesis of heterocyclic compounds. nih.gov

A comparison of classical and green methods for benzamide synthesis is presented below:

| Feature | Classical Methods | Green Chemistry Methods |

| Reagents | Often use harsh reagents like acyl chlorides and strong acids/bases. slideshare.netgoogle.comprepchem.com | Employ milder reagents like vinyl benzoate. tandfonline.comtandfonline.com |

| Solvents | Frequently use traditional organic solvents. | Often solvent-free or use green solvents like water or ethanol. tandfonline.comtandfonline.comresearchgate.net |

| Conditions | May require high temperatures and pressures. google.com | Often proceed at room temperature and ambient pressure. tandfonline.comtandfonline.com |

| Byproducts | Can generate significant amounts of waste and byproducts. google.com | Designed to minimize waste and byproducts. chemmethod.com |

| Catalysts | May require stoichiometric amounts of activating agents. | Can be catalyst-free or use recyclable catalysts. chemmethod.comresearchgate.net |

Specific Reaction Pathways for 2-hydroxy-N-3-quinolinyl-benzamide Core Elaboration

The synthesis of the specific core structure of 2-hydroxy-N-3-quinolinyl-benzamide involves the coupling of a salicylic (B10762653) acid (2-hydroxybenzoic acid) derivative with 3-aminoquinoline (B160951). The primary challenge lies in the efficient formation of the amide bond between these two moieties.

A common and direct method for this elaboration is the amide coupling reaction . This typically involves activating the carboxylic acid group of 2-hydroxybenzoic acid to make it more susceptible to nucleophilic attack by the amino group of 3-aminoquinoline.

General Reaction Scheme: 2-hydroxybenzoic acid + 3-aminoquinoline → 2-hydroxy-N-(quinolin-3-yl)benzamide

Several coupling reagents can be employed for this transformation. The choice of reagent and reaction conditions is crucial for achieving high yields and purity.

| Coupling Reagent/Method | Description |

| Thionyl Chloride (SOCl₂) | 2-hydroxybenzoic acid can be converted to its more reactive acyl chloride derivative, 2-hydroxybenzoyl chloride, using thionyl chloride. This intermediate then reacts with 3-aminoquinoline. Care must be taken to protect the hydroxyl group if necessary. |

| Carbodiimides (e.g., DCC, EDC) | Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are commonly used to facilitate amide bond formation by activating the carboxylic acid. |

| Phosphorus-based Reagents | Reagents like phosphorus trichloride (B1173362) have been used to synthesize related naphthamide compounds by reacting a hydroxy-naphthoic acid with an amino-benzimidazolone in N-methylpyrrolidone. google.com This suggests a potential route for the target compound. |

| Direct Thermal Amidation | In some cases, direct heating of the carboxylic acid and amine can lead to amide formation, though this often requires high temperatures and may not be suitable for sensitive substrates. |

A series of quinoline (B57606) amide derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov For example, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide was synthesized, indicating the feasibility of coupling substituted salicylamides with various aminoquinolines. nih.gov

Derivatization Strategies for Structural Modification

To explore the structure-activity relationships and optimize the properties of the lead compound, various derivatization strategies can be employed. These modifications can be made on the benzamide moiety, the quinoline scaffold, or by altering the linker between them.

The benzamide portion of the molecule, derived from salicylic acid, offers several positions for modification. The aromatic ring and the hydroxyl group are key targets for derivatization.

Substitution on the Benzene (B151609) Ring: The benzene ring of the salicylamide (B354443) can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Common substitutions include halogens (fluoro, chloro, bromo), alkyl groups, alkoxy groups, and nitro groups. These modifications can influence the compound's binding affinity to biological targets.

Modification of the Hydroxyl Group: The 2-hydroxy group is a critical feature, often involved in hydrogen bonding. It can be alkylated or acylated to explore the impact of this hydrogen bond donor capability. However, this may also alter the conformation and activity of the molecule.

Positional Isomerism: The hydroxyl group can be moved to the 3- or 4-position of the benzamide ring to create isomers (3-hydroxy-N-3-quinolinyl-benzamide and 4-hydroxy-N-3-quinolinyl-benzamide) to investigate the importance of the ortho-hydroxy substitution pattern.

In a study on N-aryl mercaptoacetamides, varying the substituents on the aryl moiety was shown to be a viable strategy for modulating biological activity. nih.gov Similarly, the synthesis of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) involved various substitutions on the terminal phenyl ring of the benzamide. mdpi.com

The quinoline ring system is a "privileged structure" in medicinal chemistry and offers multiple sites for substitution. researchgate.net Modifications on this scaffold can significantly impact the pharmacological profile. nih.gov

Substitution on the Benzo Ring: The benzene part of the quinoline can be substituted at positions 5, 6, 7, and 8. Methoxy (B1213986) groups at position 6 have been shown to be favorable in some quinoline derivatives. nih.gov

Substitution on the Pyridine (B92270) Ring: Positions 2 and 4 of the quinoline are also common sites for modification. ijresm.com For example, 2-substituted quinolines can be synthesized through various catalytic methods. organic-chemistry.org

Introduction of Fused Rings: The quinoline scaffold can be fused with other heterocyclic rings, such as acridine, to create more complex structures with potentially enhanced biological activity. nih.gov

The following table summarizes common substitution patterns on the quinoline ring and their potential impact:

| Position | Common Substituents | Potential Impact |

| 2 | Aryl, Alkyl, Heteroaryl | Modulates steric and electronic properties. ijresm.com |

| 4 | Amino, Chloro | Key position for antimalarial activity (e.g., Chloroquine). nih.gov |

| 5, 6, 7, 8 | Methoxy, Chloro, Nitro, Sulfonamide | Influences solubility, metabolism, and target interaction. nih.govnih.gov |

The amide bond itself serves as the linker between the salicylic acid and quinoline moieties. Modifications to this linker or the creation of hybrid molecules can lead to novel compounds with unique properties.

Amide Bond Isosteres: The amide bond can be replaced with other functional groups that mimic its size and electronic properties, such as esters, sulfonamides, or reversed amides. This can improve metabolic stability or alter conformational preferences.

Hybrid Molecules: The core structure can be linked to other pharmacophores to create hybrid molecules. For instance, a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole has been synthesized. mdpi.com In these molecules, the quinoline is not directly attached to the benzamide nitrogen but is linked via an oxadiazole ring and an ether linkage. This creates a more extended and flexible architecture.

Chalcone-Quinoline Hybrids: Chalcones have been combined with quinoline rings to produce compounds with good antimalarial effects. nih.gov This strategy of creating hybrid architectures by linking different bioactive scaffolds is a powerful tool in drug discovery.

Catalytic Systems in Benzamide and Quinoline Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of both the benzamide and quinoline components of the target molecule.

Catalysis in Benzamide Synthesis: While some benzamide syntheses can be performed without a catalyst, many modern methods rely on catalytic systems to improve efficiency and mildness of reaction conditions.

Iodine-TBHP System: An I₂–tert-butyl hydroperoxide (TBHP) system has been used for the oxidative amidation of benzylamines to form benzamides. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts, such as sulfonic acid-functionalized multi-walled carbon nanotubes (MWCNT-CSP), have been investigated for amide bond synthesis, offering the advantage of easy separation and recyclability. researchgate.net

Catalysis in Quinoline Synthesis: A wide variety of catalytic systems have been developed for the synthesis of the quinoline scaffold.

Ruthenium Catalysts: In situ formed ruthenium catalytic systems have been shown to be highly selective for the dehydrogenative coupling reactions to form quinazolines, a related N-heterocycle. acs.org

Manganese Catalysts: Simple and inexpensive manganese(II) complexes can mediate the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org

Cobalt Catalysts: Cobalt(II) acetate (B1210297) can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to provide quinolines under mild conditions. organic-chemistry.org

Nickel Catalysts: Nickel-catalyzed double dehydrogenative coupling offers an eco-friendly route to quinolines at mild temperatures. organic-chemistry.org

Copper Catalysts: Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Green Catalysts: Various green catalysts, including p-toluenesulfonic acid (p-TSA) and potassium carbonate (K₂CO₃), have been effectively used in the synthesis of quinoline analogs. researchgate.net

The table below provides examples of catalytic systems used in quinoline synthesis:

| Catalyst System | Reactants | Product | Reference |

| [Ru]/L | 2-Aminophenyl ketones + Amines | Quinazolines | acs.org |

| Mn(II) complex | Amino alcohols + Ketones | Quinolines | organic-chemistry.org |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Ketones | Quinolines | organic-chemistry.org |

| Nickel-based | 2-Aminobenzyl alcohol + Diamine/Diol | Quinolines/Quinoxalines | organic-chemistry.org |

| Copper-based | Aryl aldehydes + Anilines + Acrylic acid | 2-Substituted quinolines | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization in the Elucidation of Benzamide, 2 Hydroxy N 3 Quinolinyl Architectures

Application of High-Resolution Spectroscopic Techniques in Structural Confirmation

The structural elucidation of Benzamide (B126), 2-hydroxy-N-3-quinolinyl- is critically dependent on a suite of high-resolution spectroscopic methods. While specific experimental data for this exact compound is not extensively available in published literature, its structural features can be predicted and confirmed by analogy to closely related and well-characterized benzamide and quinoline (B57606) derivatives. nih.govmdpi.comresearchgate.net Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of Benzamide, 2-hydroxy-N-3-quinolinyl- is expected to exhibit characteristic absorption bands. For instance, the N-H and O-H stretching vibrations are anticipated in the region of 3400-3000 cm⁻¹. The carbonyl (C=O) of the amide group typically shows a strong absorption band around 1640-1680 cm⁻¹. In a related compound, N-(2-hydroxy-5-methylphenyl)benzamide, the amide N-H stretch was observed at 3395 cm⁻¹, the hydroxyl O-H at 3073 cm⁻¹, and the amide C=O at 1643 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum would show distinct signals for each unique proton. The aromatic protons on the benzamide and quinoline rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift influenced by hydrogen bonding. The phenolic proton (O-H) would also be present, its position and broadness dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom. The carbonyl carbon of the amide is characteristically found in the δ 160-170 ppm region. The aromatic carbons would generate a cluster of signals between δ 110-160 ppm. For example, in the synthesis of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, the structures were confirmed using both ¹H and ¹³C NMR. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. For Benzamide, 2-hydroxy-N-3-quinolinyl- (C₁₆H₁₂N₂O₂), the expected monoisotopic mass is 264.089878 g/mol . uni.lu The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the benzamide and quinoline moieties. Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺. uni.lu

| Technique | Functional Group / Atom | Expected/Observed Chemical Shift / Frequency | Reference Compound | Citation |

|---|---|---|---|---|

| IR Spectroscopy | N-H Stretch (Amide) | ~3395 cm⁻¹ | N-(2-hydroxy-5-methylphenyl)benzamide | researchgate.net |

| IR Spectroscopy | O-H Stretch (Phenol) | ~3073 cm⁻¹ | N-(2-hydroxy-5-methylphenyl)benzamide | researchgate.net |

| IR Spectroscopy | C=O Stretch (Amide I) | ~1643 cm⁻¹ | N-(2-hydroxy-5-methylphenyl)benzamide | researchgate.net |

| ¹³C NMR | C=O (Amide) | δ 160-170 ppm | N-(benzyl carbamothioyl)-2-hydroxybenzamides | nih.gov |

| Mass Spectrometry | Molecular Ion [M] | Monoisotopic Mass: 264.089878 g/mol | Benzamide, 2-hydroxy-N-3-quinolinyl- | uni.lu |

| Predicted CCS | [M+H]⁺ Adduct | 158.0 Ų | Benzamide, 2-hydroxy-N-3-quinolinyl- | uni.lu |

Crystallographic Analysis of Benzamide, 2-hydroxy-N-3-quinolinyl- and Related Structures

X-ray crystallography provides definitive proof of molecular structure and offers deep insights into the packing of molecules in the solid state. While a crystal structure for Benzamide, 2-hydroxy-N-3-quinolinyl- itself is not publicly documented, analysis of closely related benzamide and quinoline structures reveals key recurring motifs in their molecular conformation and supramolecular assembly.

A critical and commonly observed intramolecular interaction in 2-hydroxybenzamide derivatives is the hydrogen bond between the phenolic hydroxyl group (O-H) and the amide carbonyl oxygen (C=O), or between the amide proton (N-H) and the phenolic oxygen. For example, in the crystal structure of N²-(2-hydroxybenzoyloxy)benzamidine, a related structure, an intramolecular O-H···O hydrogen bond is present, which co-opts the hydroxyl group and one of the benzoyl oxygens into a six-membered ring system, thereby rigidifying the molecular conformation. Similarly, a short intramolecular N-H···O contact is observed in N-(2-hydroxy-5-methylphenyl)benzamide. researchgate.net This type of interaction in Benzamide, 2-hydroxy-N-3-quinolinyl- would involve the 2-hydroxy group and the amide carbonyl, leading to a planar, quasi-cyclic arrangement that enhances molecular stability.

The relative orientation of the benzamide and quinoline rings is described by dihedral angles. In N-(2-hydroxy-5-methylphenyl)benzamide, the dihedral angles between the central amide plane and the two aromatic rings are relatively small (5.63° and 10.20°), indicating a nearly co-planar arrangement. researchgate.net A similar conformation would be expected for Benzamide, 2-hydroxy-N-3-quinolinyl-, promoting potential π-π stacking interactions in the crystal lattice.

| Compound | Key Intramolecular Interaction | Description | Citation |

|---|---|---|---|

| N-(2-hydroxy-5-methylphenyl)benzamide | N—H···O | A short intramolecular contact exists between the amide proton and the phenolic oxygen. | researchgate.net |

| N²-(2-hydroxybenzoyloxy)benzamidine | O—H···O | An intramolecular hydrogen bond is formed between the hydroxyl group and a benzoyl oxygen. | nih.gov |

| Dichloridobis(2-methylbenzamide-κO)zinc(II) | N—H···Cl | The structure displays two intramolecular N—H···Cl hydrogen bonds to one chlorine atom. | uni.lu |

Beyond the individual molecule, crystallographic analysis illuminates how molecules interact to build a three-dimensional architecture. Hydrogen bonds are the primary drivers of supramolecular assembly in benzamide structures. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and predictable patterns.

In the absence of strong intramolecular hydrogen bonds, benzamides typically form intermolecular N-H···O=C hydrogen bonds, leading to common motifs like chains or dimers. For instance, in the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide, molecules are linked by intermolecular O-H···O hydrogen bonds, generating C(7) chains. researchgate.net These chains are further organized by other weak interactions. Studies on various benzamide complexes have shown that the amide N-H group consistently participates in hydrogen bonding, either with the amide oxygen or other available acceptors, to form extended networks. nih.govuni.lu

For Benzamide, 2-hydroxy-N-3-quinolinyl-, several intermolecular interactions are possible:

Amide-Amide Hydrogen Bonding: The amide N-H of one molecule can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming chains or dimers.

Quinoline Nitrogen Participation: The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor. It could interact with the phenolic O-H or the amide N-H of an adjacent molecule. Theoretical studies on 5-hydroxyquinoline (B119867) have highlighted the importance of O-H···N intermolecular hydrogen bonds. spectrabase.comepa.gov

π-π Stacking: The planar aromatic rings of the benzamide and quinoline moieties can engage in π-π stacking interactions, further stabilizing the crystal packing.

These varied interactions can combine to form complex 3D networks, influencing the material's properties such as melting point and solubility. The interplay between strong O-H···O/N and N-H···O hydrogen bonds and weaker C-H···O or π-π stacking interactions dictates the final supramolecular architecture.

| Compound/Class | Dominant Intermolecular Interaction | Resulting Supramolecular Motif | Citation |

|---|---|---|---|

| N-(2-hydroxy-5-methylphenyl)benzamide | O—H···O | C(7) chains along the direction. | researchgate.net |

| N²-(benzoyloxy)benzamidine | N—H···N | Chains linked into sheets by π–π stacking. | nih.gov |

| Benzamide Complexes with Zinc(II) | N—H···Cl and N—H···O | Extended networks, layers, and chains. | nih.govuni.lu |

| 5-hydroxyquinoline (related moiety) | O—H···N | Strongest intermolecular interaction noted in theoretical studies. | spectrabase.comepa.gov |

Structure Activity Relationship Sar and Ligand Design Principles for Benzamide, 2 Hydroxy N 3 Quinolinyl Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of Benzamide (B126), 2-hydroxy-N-3-quinolinyl- contains several key pharmacophoric features that are crucial for its biological activity. This scaffold can be conceptually divided into three main components, consistent with the established pharmacophore model for many enzyme inhibitors, particularly HDAC inhibitors: a zinc-binding group (ZBG), a linker, and a "cap" group.

Zinc-Binding Group (ZBG): The 2-hydroxybenzamide (salicylamide) portion of the molecule serves as the primary ZBG. The ortho-hydroxyl (-OH) and the amide carbonyl (C=O) groups are positioned to form a bidentate chelation complex with a zinc ion (Zn²⁺) in the active site of metalloenzymes like HDACs. nih.govnih.gov This interaction is critical for anchoring the inhibitor within the catalytic site and is a well-established feature in the design of HDAC inhibitors. nih.gov

Linker: The amide bond (-CONH-) connecting the salicylamide (B354443) and quinoline (B57606) rings acts as the linker. This feature correctly orients the ZBG and the cap group within the enzyme's active site.

Cap Group: The N-3-quinolinyl moiety functions as the surface-recognition "cap." This aromatic, heterocyclic group interacts with amino acid residues at the rim of the enzyme's active site tunnel. nih.gov These interactions, which can include hydrophobic and pi-stacking interactions, contribute significantly to the inhibitor's potency and isoform selectivity.

Molecular docking studies on similar salicylamide-based HDAC inhibitors have shown that the salicylamide group coordinates with the active site zinc ion, while the cap group interacts with residues on the surface, thereby blocking substrate access. nih.gov The presence of an ortho-substituted group on the benzamide ring, such as the hydroxyl in this case, is considered an essential pharmacophoric element for potent inhibitory activity in this class of compounds. nih.gov

Impact of Substituent Effects on Biological Activity and Selectivity

Modifications to the core structure of Benzamide, 2-hydroxy-N-3-quinolinyl- have a profound impact on its biological activity and selectivity. SAR studies on related compounds demonstrate that substitutions on both the salicylamide and the quinoline rings can tune the molecule's potency and isoform specificity.

Substitutions on the Salicylamide Ring:

Halogenation: Introducing electron-withdrawing groups like halogens (e.g., bromo, chloro) can influence the electronic properties of the ZBG and enhance interactions with the target. For instance, in related salicylamide derivatives like niclosamide, a 5-bromo substitution on the salicylic (B10762653) acid ring was found to yield potent antiviral activity and favorable drug-like properties. nih.gov

Alkyl/Alkoxy Groups: The addition of small alkyl or alkoxy groups can modulate lipophilicity and steric interactions.

Substitutions on the Quinoline Ring:

The quinoline ring offers multiple positions for substitution, allowing for fine-tuning of the cap group's interactions with the enzyme surface. The position and nature of these substituents are critical for selectivity among different enzyme isoforms (e.g., different HDAC or SIRT classes).

For example, studies on other quinoline-based inhibitors have shown that the placement of a methyl group can significantly alter anticancer activity.

Replacing a simple aromatic ring with a more complex heterocyclic system, or altering its substituents, can also impact metabolic stability, as seen in studies where replacing a pyridine (B92270) ring with an N-methyl pyridone ring reduced inhibition of metabolic enzymes like CYP3A4.

The following interactive table summarizes the generalized effects of substituents on the activity of salicylamide- and quinoline-based inhibitors, based on established principles from related compound series.

| Scaffold Position | Substituent Type | Observed Effect on Activity/Selectivity | Rationale |

|---|---|---|---|

| Salicylamide Ring (e.g., Position 5) | Halogen (e.g., -Br, -Cl) | Often increases potency | Enhances binding affinity through electronic and hydrophobic interactions. nih.gov |

| Quinoline Ring (Cap Group) | Small Alkyl (e.g., -CH₃) | Can increase or decrease activity depending on position | Modifies hydrophobic interactions with surface residues of the enzyme's active site. |

| Quinoline Ring (Cap Group) | Electron-donating (e.g., -OCH₃) | Can enhance binding and selectivity | Modifies electronic properties and potential for hydrogen bonding with the target protein. |

| Amide Linker (-CONH-) | N-Methylation | Can significantly increase potency and selectivity | Alters conformational flexibility and may introduce favorable steric interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on Benzamide, 2-hydroxy-N-3-quinolinyl- are not extensively documented, methodologies applied to analogous HDAC and quinoline inhibitors are directly relevant.

QSAR models are developed using various statistical and machine learning techniques to predict the activity of new compounds.

Multilinear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (physicochemical descriptors). nih.gov It generates a simple and interpretable mathematical equation, making it a common starting point for QSAR studies.

Artificial Neural Network (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between descriptors and biological activity, often providing higher predictive accuracy than linear methods like MLR. ANNs are particularly useful when the underlying structure-activity relationship is not straightforward.

These methods are used to build predictive models from a training set of compounds with known activities. The models are then validated using an external test set to assess their predictive power for new, untested molecules.

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various physicochemical properties of the molecules. For quinoline-based and salicylamide-based inhibitors, several classes of descriptors have been identified as important for correlating with biological activity. nih.govnih.gov

| Descriptor Class | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target protein. nih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the molecule's electronic character, reactivity, and potential for electrostatic interactions. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane transport. nih.gov |

| Steric/Size | Molecular Weight, Molar Volume | Relates to the size and shape of the molecule and its fit within the binding pocket. nih.gov |

| Constitutional | Number of rotatable bonds | Indicates molecular flexibility, which affects binding entropy. nih.gov |

In QSAR studies of related inhibitors, properties like hydrophobicity (LogP), electronic parameters, and molecular size have consistently been shown to be critical for activity. nih.gov The development of robust QSAR models using these descriptors can significantly accelerate the discovery of novel Benzamide, 2-hydroxy-N-3-quinolinyl- derivatives with optimized therapeutic potential.

Molecular Mechanism of Action and Cellular Pathway Modulation by Benzamide, 2 Hydroxy N 3 Quinolinyl and Its Analogues

Enzyme Inhibition Studies

The unique structural scaffold of 2-hydroxy-N-quinolinyl-benzamide, which combines a salicylic (B10762653) acid moiety with a quinoline (B57606) ring via an amide linkage, provides a versatile platform for interacting with a diverse set of enzymatic targets. The following sections delineate the inhibitory activities of this compound and its analogues against specific enzymes, supported by available research findings.

The kinesin spindle protein (KSP), a member of the kinesin superfamily of molecular motors, plays an essential role in cell division by facilitating the separation of centrosomes and the formation of a bipolar spindle during mitosis. The inhibition of KSP leads to the formation of abnormal monopolar spindles, arresting the cell cycle and ultimately triggering apoptosis in proliferating cells. This mechanism has made KSP a compelling target for the development of novel anticancer therapeutics.

While the direct inhibitory activity of Benzamide (B126), 2-hydroxy-N-3-quinolinyl- on KSP has not been extensively documented in publicly available literature, the broader class of quinoline derivatives has been investigated for such properties. For instance, certain quinoline-3-carboxamide (B1254982) derivatives have been synthesized and evaluated as potential inhibitors of various kinases, some of which are involved in cell cycle regulation. researchgate.netnih.gov However, specific data, such as IC₅₀ values for the inhibition of KSP by analogues closely related to 2-hydroxy-N-(quinolin-3-yl)benzamide, remains to be established through further focused research. The exploration of this particular scaffold for KSP inhibition could be a promising avenue for the discovery of new antimitotic agents.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov Consequently, inhibitors of VEGFR-2 are a significant class of anticancer agents.

A series of quinoline amide derivatives have been synthesized and identified as potent inhibitors of VEGFR-2. Notably, the analogue 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide demonstrated significant inhibitory activity against both the VEGFR-2 kinase and human umbilical vein endothelial cells (HUVEC). nih.gov Molecular docking simulations suggest that these compounds interact with the ATP-binding site of the VEGFR-2 kinase domain, highlighting their potential as therapeutic agents for cancer treatment. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of a Quinoline Amide Analogue

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | VEGFR-2 kinase | 3.8 |

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) esters at alkaline pH and are involved in various physiological processes, including bone mineralization and signal transduction. nih.gov The aberrant activity of APs has been linked to conditions such as pathological calcification. nih.gov

Research into the inhibition of alkaline phosphatase has explored various heterocyclic compounds. A series of novel quinolinyl-iminothiazolines were synthesized and evaluated for their potential to inhibit this enzyme. nih.gov One compound, N-benzamide quinolinyl iminothiazoline (6g) , which incorporates a benzamide and a quinoline moiety, showed a very potent inhibitory effect on alkaline phosphatase, with an IC₅₀ value significantly lower than that of the standard inhibitor KH₂PO₄. nih.gov Kinetic and computational studies supported the strong inhibitory potential of this analogue. nih.gov Additionally, other studies on bi-heterocyclic benzamides have identified potent non-competitive inhibitors of alkaline phosphatase. nih.gov

Table 2: Alkaline Phosphatase Inhibitory Activity of a Quinolinyl Iminothiazoline Analogue

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| N-benzamide quinolinyl iminothiazoline (6g) | Alkaline Phosphatase | 0.337 ± 0.015 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby terminating the nerve impulse. researchgate.net The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The 2-hydroxy-N-phenylbenzamide (salicylanilide) scaffold, which is a core component of the title compound, has been shown to inhibit both AChE and BChE. mdpi.com A study of thirty-six halogenated 2-hydroxy-N-phenylbenzamides demonstrated moderate inhibition of AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM, and generally weaker inhibition of BChE (IC₅₀ values of 53.5-228.4 µM). mdpi.com Furthermore, the introduction of a quinoline moiety into various molecular frameworks has been a strategy in the design of cholinesterase inhibitors. nih.govmdpi.com For example, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were found to be dual inhibitors of both AChE and BChE, with some compounds showing inhibitory potencies comparable to the reference drug galantamine. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of 2-Hydroxy-N-phenylbenzamide Analogues

| Compound Class | Target | IC₅₀ Range (µM) |

|---|---|---|

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 |

Beta-secretase 1 (BACE1) is an aspartic protease that plays a key role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Inhibition of BACE1 is therefore a major therapeutic target for the treatment of this neurodegenerative condition.

Research has shown that benzamide derivatives can act as inhibitors of BACE1. nih.gov In a study of newly synthesized benzamides, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as the most active against the BACE1 enzyme, with an IC₅₀ value of 9.01 µM. nih.gov This compound also demonstrated potent inhibition of acetylcholinesterase, making it a promising dual-target agent. nih.gov While specific studies on N-quinolinyl benzamides as BACE1 inhibitors are emerging, the combination of the benzamide and quinoline scaffolds represents a rational approach for the design of new BACE1 inhibitors. nih.gov

Table 4: BACE1 Inhibitory Activity of a Benzamide Analogue

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. openaccessjournals.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. openaccessjournals.com

The inhibitory potential of salicylic acid derivatives, which form part of the core structure of Benzamide, 2-hydroxy-N-3-quinolinyl-, against human carbonic anhydrase isozymes I and II (hCA I and hCA II) has been investigated. nih.gov Compounds such as 5-chlorosalicylic acid and dinitrosalicylic acid have shown potent inhibition of both isoforms. nih.gov For instance, 5-chlorosalicylic acid exhibited an IC₅₀ of 4.07 µM against hCA I and 0.72 µM against hCA II. nih.gov Furthermore, studies on benzamide-4-sulfonamides have demonstrated effective inhibition of several human CA isoforms, including the tumor-associated hCA IX. nih.gov These findings suggest that the 2-hydroxybenzamide scaffold is a promising starting point for the development of novel carbonic anhydrase inhibitors.

Table 5: Carbonic Anhydrase Inhibitory Activity of Salicylic Acid Analogues

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| 5-chlorosalicylic acid | hCA I | 4.07 |

| hCA II | 0.72 | |

| Dinitrosalicylic acid | hCA I | 7.64 |

| hCA II | 2.80 | |

| Sulfasalazine | hCA I | 3.04 |

| hCA II | 4.49 | |

| Diflunisal | hCA I | 3.38 |

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzamide, 2-hydroxy-N-3-quinolinyl- |

| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide |

| N-benzamide quinolinyl iminothiazoline |

| KH₂PO₄ |

| Halogenated 2-hydroxy-N-phenylbenzamides |

| 4-N-phenylaminoquinoline derivatives |

| Galantamine |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |

| Quercetin (B1663063) |

| 5-chlorosalicylic acid |

| Dinitrosalicylic acid |

| Sulfasalazine |

| Diflunisal |

Lipoxygenase (LOX) Inhibition (e.g., 12-LOX)

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. rsc.org Inhibition of LOX, therefore, presents a promising strategy for developing anti-inflammatory agents. rsc.org

Analogues of Benzamide, 2-hydroxy-N-3-quinolinyl- have been investigated for their potential to inhibit LOX enzymes. For instance, a study on linoleyl hydroxamic acid (LHA), a simple derivative of linoleic acid, demonstrated significant inhibitory activity against several LOX isoforms. nih.gov The study revealed that LHA is a potent inhibitor of 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX), with IC50 values of approximately 0.6 μM and 0.02 μM, respectively. nih.gov In contrast, its inhibitory effect on 5-lipoxygenase (h5-LO) was less pronounced, with an IC50 value of about 7 μM. nih.gov The inhibitory activity of various compounds against LOX is summarized in the table below. nih.govdergipark.org.tr

| Compound/Extract | LOX Inhibitory Activity/IC50 | Source |

| Atorvastatin | High | dergipark.org.tr |

| Ascorbic acid | High | dergipark.org.tr |

| Phloridzin | High | dergipark.org.tr |

| Vanadium sulphate | High | dergipark.org.tr |

| Nicotinic acid | Moderate | dergipark.org.tr |

| DL-α-tocopherol | Moderate | dergipark.org.tr |

| Manganase sulphate | Moderate | dergipark.org.tr |

| Chromium (III) picolinate | Moderate | dergipark.org.tr |

| Chromium (III) chloride | Low | dergipark.org.tr |

| Fish oil | Low | dergipark.org.tr |

| Quercetin | Low | dergipark.org.tr |

| Benzoic acid | Low | dergipark.org.tr |

| Linoleyl hydroxamic acid (LHA) vs. 12-LOX | IC50 ≈ 0.6 μM | nih.gov |

| Linoleyl hydroxamic acid (LHA) vs. 15-LOX | IC50 ≈ 0.02 μM | nih.gov |

| Linoleyl hydroxamic acid (LHA) vs. h5-LO | IC50 ≈ 7 μM | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and regulation. nih.govnih.gov HDAC inhibitors have emerged as a significant class of therapeutic agents, particularly in cancer therapy, by altering gene expression, inducing cell-cycle arrest, and promoting apoptosis. nih.gov Benzamide derivatives are recognized as effective HDAC inhibitors due to their ability to chelate the zinc ion at the active site of HDACs. nih.gov

Research has shown that 2-substituted benzamides can be highly selective and potent HDAC3 inhibitors. nih.gov For example, a compound with a 2-methylthiobenzamide group exhibited an IC50 of 30 nM for HDAC3 with over 300-fold selectivity against other HDAC isoforms. nih.gov Interestingly, substituting the 2-methylthio group with a 2-hydroxy group maintained potency for HDAC3 but lost selectivity over HDAC1 and HDAC2. nih.gov Furthermore, quinazoline-based compounds, which are structurally related to the quinoline core of Benzamide, 2-hydroxy-N-3-quinolinyl-, have also been identified as novel HDAC inhibitors with anti-inflammatory properties. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption. nih.govmdpi.comnih.gov Numerous quinoline derivatives have been investigated as potent α-glucosidase inhibitors. nih.govresearchgate.netresearchgate.net

For instance, a series of quinoline-1,3,4-oxadiazole conjugates demonstrated low micromolar α-glucosidase inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Another study on novel quinoline derivatives identified compounds with exceptional potency, with IC50 values as low as 2.60 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 38.25 ± 0.12 μM). researchgate.net The inhibitory activities of some quinoline derivatives against α-glucosidase are presented below. researchgate.netresearchgate.net

| Compound/Derivative | α-Glucosidase Inhibitory Potential (IC50) | Source |

| Compound 24 | 2.60 ± 0.01 μM | researchgate.net |

| Compound 27 | 2.60 ± 0.01 μM | researchgate.net |

| Compound 20 | 2.86 ± 0.01 μM | researchgate.net |

| Acarbose (Standard) | 38.25 ± 0.12 μM | researchgate.net |

| N-allyl- rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine derivative 10a | 3.46 ± 0.06 µM | researchgate.net |

| Acarbose (Reference) | 4.27 ± 0.06 µM | researchgate.net |

DNA Gyrase and Topoisomerase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication, making them validated targets for antibacterial agents. nih.govnih.govnih.gov Quinolone-based compounds have been extensively developed as inhibitors of these enzymes. nih.gov

Novel quinoline derivatives have shown potent inhibitory activity against bacterial type II topoisomerases. nih.gov For example, a series of tricyclic N-(2-pyridyl) amide analogs of quinobenzoxazines were found to have potent dual-target inhibition of DNA gyrase and topoisomerase IV. researchgate.net Furthermore, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of E. coli DNA gyrase, with one derivative showing an IC50 value of 0.0017 μM. researchgate.net

Sterol 4α-Demethylase (CYP51) Inhibition

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Inhibition of fungal CYP51 is the mechanism of action for azole antifungal drugs. nih.gov

While direct studies on Benzamide, 2-hydroxy-N-3-quinolinyl- as a CYP51 inhibitor are limited, the structural similarities to other heterocyclic compounds suggest potential activity. Research on azole derivatives has provided significant insights into the structural requirements for CYP51 inhibition. nih.govnih.gov For instance, N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides have been explored for their binding to Candida albicans CYP51. nih.gov The development of CYP51 inhibitors is a key strategy for new antifungal and antiparasitic agents. nih.gov

General Enzyme Kinetic Analysis of Inhibition

Understanding the kinetics of enzyme inhibition is fundamental to drug development. researchgate.net Kinetic studies determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type) and provide crucial parameters like the inhibition constant (Ki).

For quinoline derivatives, kinetic analyses have been performed across various enzyme targets. For example, kinetic studies of novel quinoline derivatives as cholinesterase inhibitors revealed a mixed-type inhibition mechanism for some compounds. nih.gov In the context of α-glucosidase inhibition, some quinoline-based inhibitors have been shown to act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. nih.gov Other studies on different quinoline analogues have identified them as competitive inhibitors of α-glucosidase. researchgate.net For alkaline phosphatase, a quinolinyl-iminothiazoline derivative was identified as a potent inhibitor. tandfonline.com

Interactions with Cellular Pathways

The inhibition of specific enzymes by Benzamide, 2-hydroxy-N-3-quinolinyl- and its analogues directly impacts various cellular pathways. For instance, the inhibition of HDACs can lead to the altered expression of genes involved in cell cycle control and apoptosis, such as p53 and p21. nih.gov The inhibition of LOX enzymes can suppress inflammatory pathways by reducing the production of leukotrienes. rsc.org Furthermore, the inhibition of α-glucosidase directly affects carbohydrate metabolism and blood glucose regulation. mdpi.com The targeting of DNA gyrase and topoisomerases in bacteria disrupts DNA replication and leads to cell death, forming the basis of their antibacterial action. nih.gov The development of these compounds often involves synthesizing and evaluating a variety of derivatives to optimize their activity and understand their structure-activity relationships. researchgate.netnih.govsioc-journal.cnnih.gov

Wnt/β-catenin Signaling Modulation

A primary mechanism of action for Niclosamide, a structural analogue of Benzamide, 2-hydroxy-N-3-quinolinyl-, is the potent inhibition of the Wnt/β-catenin signaling pathway. nih.govcardiff.ac.uk This pathway is crucial for embryonic development and tissue homeostasis, and its abnormal activation is a hallmark of numerous cancers. nih.govnih.gov

Niclosamide and its analogues have been shown to suppress this pathway through a multi-faceted approach:

Receptor Level Inhibition : They downregulate the expression and phosphorylation of the Wnt co-receptor LRP6 (low-density lipoprotein receptor-related protein 6). nih.gov This action prevents the stabilization of β-catenin, a central component of the pathway.

Component Degradation : Research indicates that Niclosamide promotes the degradation of key pathway components, including Frizzled 1 (FZD1) and Dishevelled-2 (DVL2), through autophagy. nih.gov

Direct Target Interaction : Niclosamide can directly bind to Glycogen Synthase Kinase 3 (GSK3), disrupting the Axin-GSK3 complex and thereby weakening the canonical Wnt signal. nih.gov

Downstream Effects : By inhibiting the pathway, these compounds effectively reduce the levels of total and active β-catenin, leading to decreased expression of downstream target genes such as Axin2, survivin, and cyclin D1, which are involved in cell proliferation and survival. nih.gov

Studies in ovarian cancer models demonstrated that Niclosamide and its synthetic analogs significantly reduced total β-catenin levels in both sensitive and chemoresistant cell lines. nih.gov This targeted disruption of the Wnt/β-catenin cascade highlights a critical aspect of the compound's mechanism of action.

General Modulation of Cell Proliferation Pathways

Beyond the Wnt pathway, Benzamide, 2-hydroxy-N-3-quinolinyl- analogues exhibit broad anti-proliferative activity by modulating several interconnected signaling networks essential for cell growth and survival. cardiff.ac.uk

Research has consistently shown that Niclosamide is a potent inhibitor of multiple oncogenic pathways, including mTOR (mammalian target of rapamycin) and STAT3 (signal transducer and activator of transcription 3), in addition to Wnt/β-catenin. nih.govnih.gov In ovarian cancer cell lines, Niclosamide and its analogues demonstrated significant inhibition of cell proliferation, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. nih.gov

The table below summarizes the anti-proliferative activity of Niclosamide and its analogues in various ovarian cancer cell lines.

| Cell Line | Compound | IC50 (µM) |

| A2780ip2 | Niclosamide | 0.41 |

| Analog 11 | 0.81 | |

| Analog 32 | 0.69 | |

| A2780cp20 | Niclosamide | 1.86 |

| Analog 11 | 1.34 | |

| Analog 32 | 1.58 | |

| SKOV3ip1 | Niclosamide | 0.63 |

| Analog 11 | 0.90 | |

| Analog 32 | 0.83 | |

| SKOV3Trip2 | Niclosamide | 0.92 |

| Analog 11 | 1.10 | |

| Analog 32 | 1.00 |

Data sourced from a study on ovarian cancer. nih.gov

The mechanism for this broad inhibition involves several actions. In esophageal cancer cells, Niclosamide was found to suppress the STAT3 signaling pathway, leading to inhibited cell proliferation and the induction of apoptosis (programmed cell death). nih.gov The compound can also induce cell cycle arrest, typically at the G1 phase, preventing cells from proceeding to DNA synthesis and division. nih.gov This multi-pathway inhibition suggests a comprehensive anti-proliferative effect, making these compounds a subject of extensive research in oncology. nih.govcardiff.ac.uk

Iron Chelation as a Mechanism of Action

While the primary mechanisms of action for Niclosamide are often cited as the uncoupling of oxidative phosphorylation and modulation of signaling pathways, related salicylaldehyde (B1680747) hydrazone compounds, such as Salinazid, are recognized for their potent metal-chelating properties, particularly for iron and copper. nih.govmedkoo.comresearchgate.net

Iron is an essential element for numerous cellular processes, including DNA synthesis and mitochondrial respiration. nih.gov Cancer cells often exhibit an increased demand for iron compared to normal cells, making iron metabolism a potential therapeutic target. nih.gov Iron chelators are compounds that can bind to iron, sequestering it and preventing its participation in biological reactions. nih.govaamds.org This can lead to the inhibition of iron-dependent enzymes and the generation of cytotoxic reactive oxygen species, ultimately suppressing cancer cell growth. nih.gov

Salinazid, which shares a salicylaldehyde structural motif, is described as a lipophilic, cell-permeable iron chelator. medkoo.com It has been shown to stimulate the release of iron from cells and inhibit iron uptake. medkoo.com Although direct and extensive evidence for Niclosamide acting primarily as an iron chelator is less established than for compounds like Salinazid or Deferoxamine, its structure contains functional groups capable of coordinating with metal ions. medkoo.commedscape.com The ability of such compounds to act as ionophores—transporting ions across biological membranes—is a key feature of their biological activity. nih.govnih.gov Niclosamide itself is a known protonophore, dissipating proton gradients across mitochondrial membranes, an action that shares mechanistic similarities with ion chelation and transport. nih.govresearchgate.net Therefore, the potential for metal ion chelation and disruption of metal homeostasis remains a plausible, albeit less explored, component of the multifaceted mechanism of action for this class of benzamides.

Investigation of Specific Intracellular Targets

To fully understand the molecular mechanism of a compound, identifying its direct intracellular binding partners is crucial. For analogues of Benzamide, 2-hydroxy-N-3-quinolinyl-, research has moved beyond pathway-level effects to pinpoint specific protein targets.

Using a biotin-modified derivative of Niclosamide for pull-down analyses in ovarian cancer cells, researchers have identified two specific RNA-binding proteins (RBPs) as direct targets:

Fragile X-Related Protein 1 (FXR1) nih.gov

Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 (IGF2BP2) nih.gov

Both FXR1 and IGF2BP2 are implicated in oncogenic processes. Subsequent experiments showed that knocking down either of these proteins in ovarian cancer cells led to significantly reduced cell viability, adhesion, and migration. nih.gov Furthermore, cells deficient in FXR1 or IGF2BP2 showed a reduced response to Niclosamide, providing strong evidence that these proteins are critical mediators of the drug's anticancer effects. nih.gov

In addition to these RBPs, other studies have pointed to direct interactions with key signaling proteins. As mentioned previously, Niclosamide has been reported to bind directly to GSK3 , which disrupts the Wnt/β-catenin signaling cascade. nih.gov However, other investigations have suggested that Niclosamide does not directly inhibit the catalytic activity of mTORC1 or other kinases in vitro, indicating that its effect on these pathways may be indirect, possibly through mechanisms like altering cytoplasmic pH. nih.gov

These findings collectively suggest that the broad biological effects of Niclosamide and its analogues stem from the ability to engage multiple, specific intracellular targets, thereby disrupting several oncogenic pathways simultaneously.

Effects on Enzyme Flexibility and Stiffness

The interaction between a small molecule and its target enzyme often involves conformational changes in the protein, affecting its flexibility and stiffness. This dynamic aspect of enzyme function is critical for catalysis. nih.gov

For Benzamide, 2-hydroxy-N-3-quinolinyl- and its analogues like Niclosamide, the primary mechanism of action is often linked to the disruption of mitochondrial function by acting as a protonophore, which uncouples oxidative phosphorylation. cardiff.ac.uknih.gov This process involves the transport of protons across the inner mitochondrial membrane, dissipating the electrochemical gradient needed for ATP synthesis. nih.gov This action affects the function of enzyme complexes like ATP synthase.

Furthermore, studies on the effects of Niclosamide on metabolic liver enzymes such as succinate (B1194679) dehydrogenase (SDH), pyruvate (B1213749) dehydrogenase (PDH), and lactate (B86563) dehydrogenase (LDH) have shown significant alterations in their activities. nih.gov For instance, treatment with Niclosamide resulted in a significant decrease in SDH and PDH activity, while LDH activity increased. nih.gov Such modulation of enzyme activity is inherently linked to the binding of the compound to the enzyme and its potential influence on the enzyme's conformational state and flexibility, which is essential for its catalytic function. However, detailed biophysical studies specifically measuring changes in enzyme flexibility and stiffness upon binding of Benzamide, 2-hydroxy-N-3-quinolinyl- or its analogues are not extensively documented in the reviewed literature, representing an area for future investigation.

Computational Chemistry and Molecular Modeling Insights into Benzamide, 2 Hydroxy N 3 Quinolinyl Bioactivity

Molecular Docking Simulations for Ligand-Target Interactions

No available studies to report.

Prediction of Binding Affinities and Orientations

No available data to report.

Analysis of Active Site Interactions and Hydrogen Bonding Patterns

No available data to report.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

No available studies to report.

Density Functional Theory (DFT) and Quantum Chemical Calculations

No available studies to report.

Reactivity Descriptors and Electronic Properties

No available data to report.

Wavefunction-Based Analyses (e.g., LOL, ELF)

No available data to report.

Table of Mentioned Compounds

Conformational Analysis and Energy Minimization

Computational studies, specifically conformational analysis and energy minimization, are pivotal in elucidating the three-dimensional structure of "Benzamide, 2-hydroxy-N-3-quinolinyl-" that dictates its biological activity. These methods provide insights into the molecule's preferred shapes (conformers) and their relative stabilities, which is crucial for understanding its interaction with biological targets.

Detailed research findings on the conformational landscape of "Benzamide, 2-hydroxy-N-3-quinolinyl-" are not extensively available in the public domain. However, insights can be drawn from computational studies on structurally related salicylanilide (B1680751) and benzamide (B126) derivatives. ebi.ac.uknih.govnih.govresearchgate.net Such analyses typically involve mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. The resulting low-energy conformations are then subjected to geometry optimization to find the most stable structures.

Energy minimization calculations, often performed using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods, are employed to determine the stability of different conformers. The results of these calculations can help identify the global minimum energy conformation, which is the most likely structure the molecule will adopt in a biological system.

Molecular dynamics simulations can further complement these studies by exploring the conformational space of the molecule over time, providing a more dynamic picture of its behavior and flexibility. nih.govsemanticscholar.org

While specific energetic data for "Benzamide, 2-hydroxy-N-3-quinolinyl-" is not available, the table below summarizes the types of computational methods and findings from studies on analogous compounds, which would be applicable to understanding the conformational properties of the target molecule.

| Computational Method | Application in Related Compounds | Potential Insights for Benzamide, 2-hydroxy-N-3-quinolinyl- |

| Molecular Modeling | Suggested extracellular binding sites for salicylanilide derivatives. ebi.ac.uknih.gov | Prediction of potential binding sites on biological targets. |

| Molecular Docking | Evaluated quinoline-based derivatives as potential enzyme inhibitors. nih.gov | Identification of key interactions with target proteins and prediction of binding affinity. |

| Quantum Mechanics (DFT) | Analyzed crystal and molecular structures of quinoline-based compounds. nih.gov | Determination of stable conformers and electronic properties. |

| Molecular Dynamics (MD) Simulations | Examined interactions between quinoline (B57606) derivatives and proteins over time. semanticscholar.org | Understanding the flexibility and dynamic behavior of the molecule within a binding pocket. |

| NMR and UV-Vis Spectroscopy | Studied the equilibrium between intramolecular and intermolecular hydrogen bonds in salicylamides. researchgate.net | Elucidation of the role of the hydroxyl group in conformational stability. |

These computational approaches are instrumental in building a comprehensive understanding of the structure-activity relationship of "Benzamide, 2-hydroxy-N-3-quinolinyl-", guiding the design of more potent and selective analogs.

Biological Applications of Benzamide, 2 Hydroxy N 3 Quinolinyl and Analogues in Preclinical Research Models

Investigations in Oncology Models

Benzamide (B126) derivatives have been a focal point in the development of new anticancer agents. acgpubs.org Their structural similarity to nucleotides allows for potential interactions within the active sites of proteins crucial for cancer cell survival. acgpubs.org The benzamide functional group itself is a component of several approved anticancer drugs and is recognized for its cytotoxic activity. acgpubs.org

The efficacy of benzamide analogues has been evaluated against various breast cancer cell lines. Studies have demonstrated the antiproliferative effects of N-(benzimidazol-2-yl)-substituted benzamide derivatives on the MCF7 breast cancer cell line. acgpubs.org Structure-activity relationship analyses in these studies revealed that certain chemical modifications, such as the presence of methoxy (B1213986) substituents on a para-substituted phenyl ring, could enhance the compound's potency. acgpubs.org Furthermore, research has identified specific benzamide compounds that show high activity against the triple-negative breast cancer cell line MDA-MB-231. researchgate.net The development of Structure-Activity Relationship (SAR) models for cell lines like MCF-7 and MDA-MB-231 aims to identify the specific chemical attributes responsible for cytostatic and cytotoxic activity, which could lead to the discovery of more selective anti-breast cancer agents. nih.gov

The anticancer investigation of benzamide analogues extends beyond breast cancer. For instance, a series of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, derived from gallic acid, were synthesized and tested for their effects on the colon carcinoma HCT-116 cell line. ui.ac.id In this study, 3,4,5-trihydroxy-N-hexyl benzamide was identified as the most potent of the synthesized compounds, suggesting its potential as a lead for the development of anti-colon cancer agents. ui.ac.id The broad-spectrum antiproliferative activity is a recurring theme, with many newly synthesized benzamide derivatives being screened for their ability to inhibit the growth of various cancer cells. researchgate.net Research has shown that these compounds can induce cytotoxicity through apoptotic pathways, highlighting them as promising molecular scaffolds for the development of effective cancer therapies. acgpubs.org

Antimicrobial Activity Research

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. google.comresearchgate.net Benzamide derivatives have emerged as a promising class of compounds in this area, with numerous studies investigating their activity against a wide range of microbes.

Benzamide analogues have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Certain novel N-(1,3,4-oxadiazol-2-yl)benzamides have shown highly potent activity against the Gram-negative bacterium Neisseria gonorrhoeae. nih.gov These same compounds were also effective against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov

Other studies have identified benzamide structures with potent activity against drug-resistant Gram-positive strains such as MRSA, VISA (vancomycin-intermediate S. aureus), and VRE, although they were not active against selected Gram-negative bacteria. google.com The antibacterial effects of various benzamide derivatives have been quantified using methods like well diffusion and microdilution to determine inhibition zones (IZ) and MIC values. For example, certain benzamide-derived compounds showed activity against the Gram-positive Enterococcus faecalis, with one compound yielding a 14mm inhibition zone. researchgate.net

Table 1: Antibacterial Activity of Selected Benzamide Analogues This table is interactive. Click on headers to sort.

| Compound Class | Bacterial Strain | Type | Activity / Finding | Reference |

|---|---|---|---|---|

| N-(1,3,4-oxadiazol-2-yl)benzamides | Neisseria gonorrhoeae | Gram-Negative | Potent activity reported. | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides | MRSA, VRE | Gram-Positive | MICs as low as 0.25 µg/mL. | nih.gov |

| Benzamide Derivatives | Enterococcus faecalis | Gram-Positive | Inhibition zone of 14mm observed for a test compound. | researchgate.net |

| Benzamide Derivatives | Klebsiella pneumoniae | Gram-Negative | No effect observed for the tested compounds. | researchgate.net |

| Benzamide Derivatives | Escherichia coli | Gram-Negative | Compound showed MIC of 3.12 µg/mL. | nanobioletters.com |

| Benzamide Derivatives | Bacillus subtilis | Gram-Positive | Compound showed MIC of 6.25 µg/mL. | nanobioletters.com |

| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | Pseudomonas aeruginosa, E. coli | Gram-Negative | Least affected by the tested compounds. | nih.gov |

| Amide Derivative | Staphylococcus aureus, Bacillus subtilis | Gram-Positive | Compound 3 showed higher activity against tested organisms. | researchgate.net |

Research into the antimicrobial properties of benzamide analogues has also included their potential as antifungal agents. In a study evaluating N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, the compounds were tested against four different fungal cultures. nih.gov The results indicated that, with some exceptions, the antifungal effects were less pronounced than their antibacterial activities. nih.gov This suggests that while the primary strength of this chemical class may be in antibacterial applications, certain structural modifications could potentially enhance antifungal efficacy.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant cause of mortality worldwide, and the emergence of multi-drug-resistant strains is a grave concern. nih.gov Benzamide derivatives have been identified as potential candidates for new anti-TB drugs. Through structure-based virtual screening, a novel benzamide inhibitor targeting the α-subunit of tryptophan synthase (α-TRPS) in M. tuberculosis was identified. nih.gov This inhibitor demonstrated 100% growth inhibition of the H37Rv strain at a concentration of 25 µg/ml and showed bactericidal activity at 6 µg/ml. nih.gov Other research has focused on pyridine (B92270) carboxamide derivatives, which have shown promise against M. tuberculosis. nih.gov One such derivative was found to be bacteriostatic in liquid cultures but exhibited bactericidal activity against intracellular M. tuberculosis within macrophages. nih.gov These findings underscore the potential of benzamide and related carboxamide scaffolds in the discovery of new therapeutics to combat tuberculosis. nih.govnih.gov

Antiprotozoal Activity Evaluations

The salicylanilide (B1680751) scaffold, the core structure of Benzamide, 2-hydroxy-N-3-quinolinyl-, has been a subject of interest in the search for new antiprotozoal agents. While specific data on Benzamide, 2-hydroxy-N-3-quinolinyl- is limited, research on its analogues has demonstrated a spectrum of activity against several protozoan parasites responsible for significant human diseases.

Studies have shown that various salicylanilide derivatives exhibit inhibitory effects against parasites such as Plasmodium falciparum, the primary causative agent of malaria, and trypanosomes, which cause human African trypanosomiasis (Trypanosoma brucei rhodesiense) and Chagas disease (Trypanosoma cruzi). plos.org The mechanism of action for some of these compounds is thought to involve the disruption of mitochondrial function within the parasites. plos.org

For instance, a study profiling approved drugs for repositioning identified pentamidine, an aromatic diamidine with structural similarities to certain aspects of salicylanilides, as active against T. b. rhodesiense. plos.orgplos.org This highlights the potential of related chemical classes in targeting these pathogens. Furthermore, research into flavonoid analogues, which share some structural motifs with salicylanilides, has revealed compounds with potent activity against T. b. rhodesiense, T. cruzi, and Leishmania donovani. nih.gov Specifically, 7,8-dihydroxyflavone (B1666355) showed a 50% inhibitory concentration (IC50) of 68 ng/ml against T. b. rhodesiense, while fisetin, 3-hydroxyflavone, luteolin, and quercetin (B1663063) were highly active against L. donovani with IC50 values of 0.6, 0.7, 0.8, and 1.0 microg/ml, respectively. nih.gov

The following table summarizes the antiprotozoal activity of selected salicylanilide analogues and related compounds from preclinical studies.

| Compound/Analogue Class | Target Organism | Key Findings (IC50) |

| 7,8-Dihydroxyflavone | Trypanosoma brucei rhodesiense | 68 ng/ml |

| 3-Hydroxyflavone | Trypanosoma brucei rhodesiense | 0.5 µg/ml |

| Rhamnetin | Trypanosoma brucei rhodesiense | 0.5 µg/ml |

| 7,8,3',4'-Tetrahydroxyflavone | Trypanosoma brucei rhodesiense | 0.5 µg/ml |

| Chrysin dimethylether | Trypanosoma cruzi | < 5.0 µg/ml |

| 3-Hydroxydaidzein | Trypanosoma cruzi | < 5.0 µg/ml |

| Fisetin | Leishmania donovani | 0.6 µg/ml |

| Luteolin | Leishmania donovani | 0.8 µg/ml |

| Quercetin | Leishmania donovani | 1.0 µg/ml |

This data represents findings for structural analogues and related compounds, not Benzamide, 2-hydroxy-N-3-quinolinyl- itself.

Anti-inflammatory Research Pathways

The anti-inflammatory potential of salicylanilides and their derivatives has been another significant area of preclinical investigation. researchgate.net Salicylic (B10762653) acid, a component of the Benzamide, 2-hydroxy-N-3-quinolinyl- structure, is a well-known anti-inflammatory agent. researchgate.net Research on salicylanilide analogues has explored their ability to modulate key inflammatory pathways.

A primary mechanism of interest is the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some salicylanilide derivatives have been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators. researchgate.net For example, the salicylanilide IMD-0354 has been identified as a selective inhibitor of IκB kinase β (IKK-β), a key enzyme in the NF-κB pathway. researchgate.net

Furthermore, studies on other benzamide derivatives have demonstrated potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. sigmaaldrich.comnih.gov A series of 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives showed significant in vitro COX-2 inhibitory activity, with some compounds exhibiting IC50 values as low as 0.04 µM, comparable to the reference drug celecoxib. sigmaaldrich.com

The table below outlines the anti-inflammatory activity and associated pathways for selected salicylanilide analogues and related benzamide derivatives.

| Compound/Analogue Class | Research Model | Investigated Pathway/Target | Key Findings |

| Salicylanilide Analogue (IMD-0354) | In vitro | IκB kinase β (IKK-β) / NF-κB | Selective inhibition of IKK-β |

| 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives | In vitro | Cyclooxygenase-2 (COX-2) | IC50 values ranging from 0.04-0.07 µM |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rat model | Inflammation | Significantly reduced inflammatory parameters |

| N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides | Carrageenan-induced rat paw edema | Inflammation | Active anti-inflammatory agents |

This data represents findings for structural analogues and related compounds, not Benzamide, 2-hydroxy-N-3-quinolinyl- itself.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products